3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Description
3-(4-Bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 4-bromophenyl group and a trifluoroacetyl-protected amino moiety. This compound has been cataloged as a building block for medicinal chemistry research, particularly in the synthesis of more complex derivatives . However, commercial availability of this compound has been discontinued, limiting its current applications in drug discovery pipelines .
Properties
IUPAC Name |
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSBWMNNDGWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2,2-trifluoroacetamide.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride to form an intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoroacetylamino group can be reduced to an amino group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea under mild heating conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 3-(4-bromophenyl)-3-amino propanoic acid.
Substitution: Formation of 3-(4-substituted phenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid derivatives.
Scientific Research Applications
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit certain enzymatic pathways by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives
These derivatives, such as compound 33 (3-((4-hydroxyphenyl)amino)propanoic acid with a 4-OH substituent), exhibit potent antimicrobial activity against ESKAPE pathogens (MIC: 8–64 µg/mL for Gram-positive and Gram-negative strains) and drug-resistant fungi . The hydroxyl group enhances hydrogen-bonding interactions, improving target affinity compared to the bromophenyl group in the target compound. Additionally, these derivatives demonstrate favorable in silico ADME profiles, suggesting superior bioavailability .
3-[4-(Methoxycarbonyl)Phenyl]-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
This analogue replaces the bromophenyl group with a methoxycarbonylphenyl moiety. The electron-deficient methoxycarbonyl group may enhance solubility in polar solvents, contrasting with the hydrophobic bromophenyl group in the target compound .
3-(5-Bromo-2-Thienyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
This compound is commercially available (Santa Cruz Biotechnology, $198/500 mg) and may serve as a specialized intermediate in antiviral or anticancer agent synthesis .
Analogues with Heterocyclic Modifications
3-{(4-Aminophenyl)[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]Amino}Propanoic Acid (6d)
Incorporating a thiazole ring (as in compound 6d) confers multitarget activity, including antiviral (influenza A inhibition), antioxidant (radical scavenging), and antibacterial properties . The cyanophenyl-thiazole moiety enhances π-π stacking with biological targets, a feature absent in the bromophenyl-trfluoroacetyl analogue .
3-(2-Amino-4-(4-Fluorophenyl)-1H-Imidazol-5-yl)-3-Phenylpropanoic Acid (11f)
The imidazole ring in 11f enables metal coordination and hydrogen bonding, broadening its pharmacological scope to include anticancer applications . The fluorophenyl group improves metabolic stability compared to bromophenyl, as fluorine is less susceptible to oxidative metabolism .
Biological Activity
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique molecular structure comprises a bromophenyl group and a trifluoroacetylamino moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H9BrF3NO3
- Molecular Weight : 340.096 g/mol
- CAS Number : 477850-17-2
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Key Findings:
- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, which is critical for limiting tumor growth.
- Mechanisms of Action : The compound's mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
Study 2: Interaction with Signaling Pathways
Another investigation focused on the interaction of this compound with key signaling pathways involved in cancer progression. The results revealed that it effectively inhibited the MAPK/ERK pathway, which is crucial for regulating cell division and survival.
| Pathway | Effect | Reference |
|---|---|---|
| MAPK/ERK | Inhibition | Journal of Medicinal Chemistry |
| PI3K/Akt | Modulation | Cancer Research |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | Contains a nitrophenyl group | Exhibits different electronic properties due to nitro substitution |
| 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | Similar trifluoroacetylamino structure | Varied biological activities based on substitution position |
| 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | Chlorine substitution instead of bromine | Different reactivity profile compared to bromine-containing analogs |
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid?
The compound can be synthesized via a two-step approach:
Amino protection : React 3-amino-3-(4-bromophenyl)propanoic acid with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane under nitrogen to introduce the trifluoroacetyl group. Optimal conditions include a 1:1.2 molar ratio of the amino precursor to TFAA at 0–4°C for 2 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) to confirm ≥98% purity. Retention time typically ranges between 8–10 minutes .
- Structural confirmation : Use H NMR (DMSO-d6, 400 MHz) to identify key signals: δ 7.45–7.55 (d, 2H, aromatic Br-C6H4), δ 4.25 (m, 1H, CH-NH), δ 3.10 (q, 2H, CH2-COO), and δ 1.95 (s, 1H, NH-Tfa). FT-IR should show peaks at 1715 cm (C=O, trifluoroacetyl) and 1680 cm (carboxylic acid) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Trifluoroacetyl group : The electron-withdrawing trifluoroacetyl group enhances metabolic stability by resisting enzymatic hydrolysis compared to acetylated analogs. This modification improves bioavailability in preliminary pharmacokinetic studies .
- Bromophenyl substituent : Replacing bromine with chlorine or methyl groups alters lipophilicity (logP) and receptor binding. For example, 4-chlorophenyl analogs show reduced antimicrobial activity against S. aureus (MIC 32 µg/mL vs. 8 µg/mL for bromo-derivative), highlighting the role of halogen size in hydrophobic interactions .
Q. What in silico methods predict the ADME properties of this scaffold?
- ADME prediction : Use SwissADME or ADMETlab to compute parameters:
- Molecular docking : Perform AutoDock Vina simulations against target enzymes (e.g., bacterial enoyl-ACP reductase) to rationalize antimicrobial activity. The bromophenyl group shows strong π-π stacking with Tyr158 (binding energy: −9.2 kcal/mol) .
Q. How can contradictions in bioactivity data across studies be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
